MI-1481 was developed through structure-based drug design aimed at creating inhibitors for protein-protein interactions, particularly those involving menin and MLL1. It belongs to a class of compounds that are designed to inhibit critical protein interactions that play a role in oncogenesis. The compound's classification as a menin-MLL inhibitor highlights its relevance in cancer therapeutics, especially for treating MLL-rearranged leukemias .
The synthesis of MI-1481 involves several key steps typical of organic synthesis focused on thienopyrimidine derivatives. The process includes:
The molecular structure of MI-1481 can be described as follows:
The three-dimensional conformation is crucial for its binding affinity and specificity towards the menin-MLL1 complex .
MI-1481 primarily functions through competitive inhibition of the menin-MLL1 interaction. This interaction is critical for the transcriptional regulation associated with MLL-rearranged leukemias. The compound's mechanism involves:
The specificity of MI-1481 for this interaction makes it a valuable candidate for therapeutic applications in treating MLL-rearranged leukemias .
The mechanism of action of MI-1481 involves:
Studies have demonstrated that MI-1481 effectively reduces tumor growth in preclinical models of MLL-rearranged leukemia, showcasing its potential as a therapeutic agent .
The physical and chemical properties of MI-1481 include:
These properties are essential for determining the compound's formulation and delivery methods in clinical settings .
MI-1481 has several significant applications in scientific research and potential therapeutic development:
The ongoing research into MI-1481 underscores its importance as a tool for understanding and potentially treating aggressive forms of leukemia associated with MLL translocations .
The Menin-KMT2A (MLL1) protein-protein interaction serves as a pivotal oncogenic driver in specific acute leukemias. Menin, encoded by the MEN1 gene, functions as a scaffold protein that recruits chromatin-modifying complexes to regulate gene expression. In hematopoietic malignancies, Menin aberrantly binds to KMT2A fusion proteins (KMT2Ar), resulting from chromosomal translocations involving the KMT2A gene on chromosome 11q23. This interaction stabilizes the fusion complexes on chromatin, enabling dysregulated transcription of leukemia-promoting genes such as HOXA9, MEIS1, and PBX3 [3] [8] [10].
KMT2A rearrangements occur in 5–10% of adult acute myeloid leukemia (AML) cases and 70–80% of infant acute leukemias. These rearrangements produce chimeric oncoproteins (e.g., KMT2A-AF9, KMT2A-AF4) that lose native histone methyltransferase activity but gain novel transcriptional activation domains. KMT2Ar leukemias exhibit aggressive phenotypes, chemotherapy resistance, and poor prognosis. The HOX/MEIS1 transcriptional program activated by these fusions blocks hematopoietic differentiation and promotes self-renewal of leukemic stem cells [3] [4] [8].
Menin’s central hydrophobic pocket binds the N-terminal domain of KMT2A and its fusion partners. Structural studies reveal that Menin anchors KMT2Ar complexes to genomic targets via interactions with chromatin readers like LEDGF. Genetic ablation of Menin or pharmacological inhibition reverses HOX/MEIS1 overexpression and induces differentiation in KMT2Ar and NPM1-mutated (NPM1mt) AML models, validating Menin as a therapeutic target [3] [8] [10].
Directly inhibiting bivalent protein-protein interactions (PPIs) like Menin-KMT2A represents a paradigm shift in leukemia therapy. Traditional kinase inhibitors target enzymatic pockets, but PPIs lack deep binding cavities, making them historically "undruggable." However, the Menin-KMT2A interface features a well-defined groove amenable to small-molecule inhibition. Disrupting this PPI offers:
MI-1481 is a potent, reversible inhibitor of the Menin-KMT2A interaction developed to overcome limitations of earlier compounds (e.g., metabolic instability). Its design leverages a thienopyrimidine scaffold optimized for enhanced binding affinity and cellular penetration. Key features include:
Table 1: Key Menin-MLL1 Inhibitors in Development
Compound | Chemical Class | IC₅₀ (nM) | Cellular Activity |
---|---|---|---|
MI-1481 | Thienopyrimidine | 3.6 | GI₅₀: 36 nM (MV4-11) |
M-525 | Piperidine | 24 | GI₅₀: 98 nM (MOLM-13) |
M-808 | Irreversible | 0.5 | In vivo tumor regression |
MI-2-2 | Benzodiazepine | 86 | Limited bioavailability |
Revumenib | Clinical candidate | 14 | FDA-approved (2024) |
Table 2: Cellular Efficacy of MI-1481 in Leukemia Models
Cell Line | Genetic Alteration | GI₅₀ (nM)* | Biological Effect |
---|---|---|---|
MV4-11 | KMT2A-AF4 | 36 | Cell cycle arrest, differentiation |
MOLM-13 | KMT2A-AF9 | 61 | HOXA9/MEIS1 downregulation |
Bone marrow | Hoxa9/Meis1 (control) | >6,000 | No cytotoxicity |
K562 | BCR-ABL | >6,000 | No cytotoxicity |
U-937 | KMT2A-WT | >6,000 | No cytotoxicity |
*GI₅₀: Concentration for 50% growth inhibition after 7 days (MTT assay) [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0